

Introduction: The Pyrazole Scaffold and the Strategic Value of a Functionalized Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide</i>
CAS No.:	1630907-03-7
Cat. No.:	B1381125

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The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold" in drug design, appearing in a wide array of therapeutics targeting diverse biological pathways.[1][2][3] Molecules incorporating this core have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and CNS-active agents.[4][5]

The value of any scaffold, however, lies in its ability to be strategically and efficiently modified. This is where functionalized building blocks like **5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide** become indispensable. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of molecular diversity.[4][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide**. We will

delve into its physicochemical properties, provide expert insights into its synthesis and reactivity, and illustrate its application as a strategic intermediate in the drug discovery workflow.

Section 1: Core Physicochemical and Structural Data

The subject of this guide is the hydrobromide salt of 5-Bromo-1,3-dimethyl-1H-pyrazole. The salt form is critical for laboratory use, typically converting a potentially oily or low-melting point freebase into a stable, weighable, crystalline solid with improved handling characteristics.

Property	Data	Source(s)
Chemical Name	5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide	[7]
CAS Number	1630907-03-7	[7][8]
Molecular Formula	C ₅ H ₈ Br ₂ N ₂	[7]
Molecular Weight	255.94 g/mol	[7]
Appearance	Off-white to light yellow solid (Typical)	
SMILES	<chem>CC1=NN(C(=C1)Br)C.Br</chem>	[7]
Storage Conditions	Room Temperature, Inert Atmosphere	

Computed Properties (for the freebase, 5-Bromo-1,3-dimethyl-1H-pyrazole)

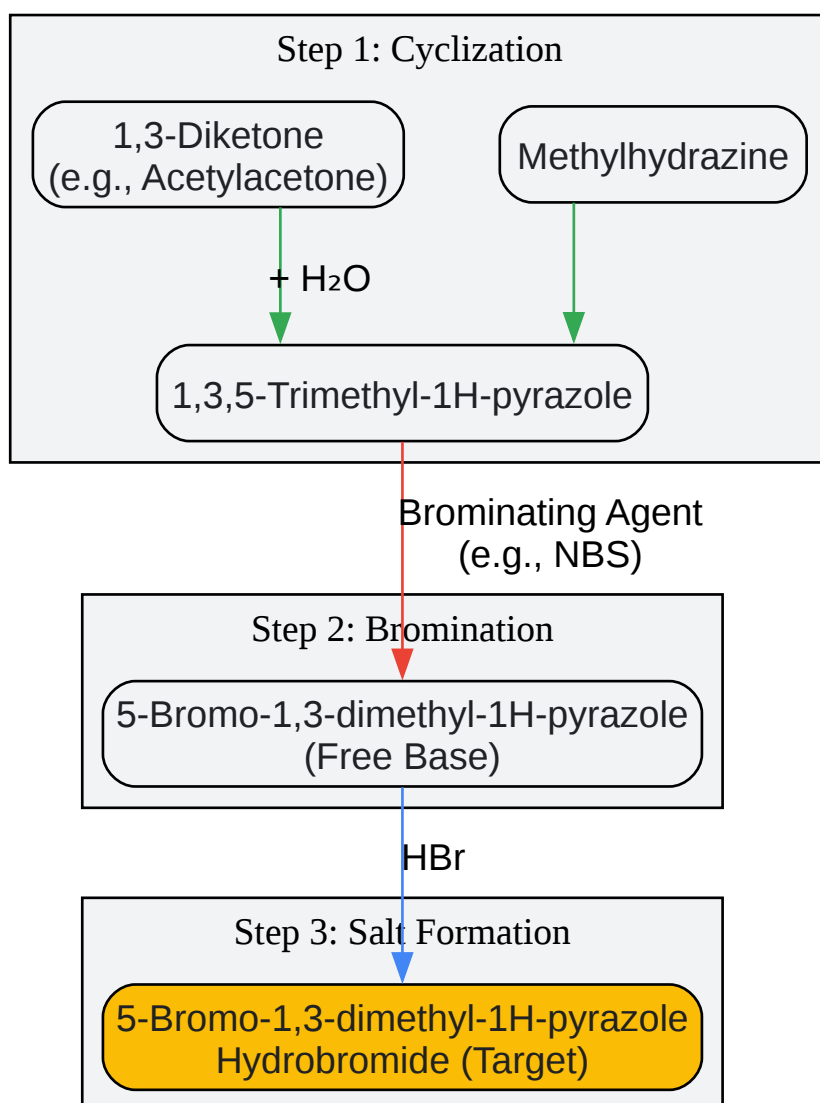
Property	Value	Source
Molecular Weight	175.03 g/mol	[9]
XLogP3	1.7	[9]
Topological Polar Surface Area (TPSA)	17.8 Å ²	[9]
Hydrogen Bond Donors	0	[7]
Hydrogen Bond Acceptors	2	[7]

Section 2: Synthesis and Characterization

While multiple routes to substituted pyrazoles exist, a common and scalable strategy for a compound like 5-Bromo-1,3-dimethyl-1H-pyrazole involves the cyclization of a 1,3-dicarbonyl equivalent with a substituted hydrazine, followed by regioselective bromination.

Logical Synthesis Workflow

The following diagram illustrates a plausible and efficient synthetic pathway. The choice of a Sandmeyer-free route avoids potentially hazardous intermediates and often improves overall yield and scalability.[10]



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Caption: A logical three-step synthesis pathway from common starting materials.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established pyrazole chemistry.

Step 2: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole (Free Base)

- Setup: To a stirred solution of 1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Acetonitrile, cool the reaction vessel to 0 °C in an ice bath.

- Scientist's Note: The reaction is cooled to control the exothermicity of the electrophilic aromatic substitution and to minimize potential side reactions.
- Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
 - Scientist's Note: NBS is a safe and effective source of electrophilic bromine. A slight excess ensures complete conversion of the starting material.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified via flash column chromatography on silica gel to yield the pure free base.

Step 3: Formation of the Hydrobromide Salt

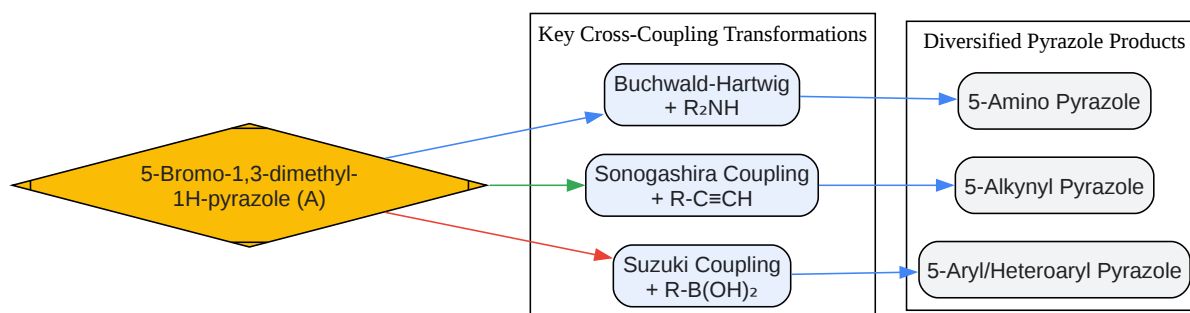
- Dissolution: Dissolve the purified 5-Bromo-1,3-dimethyl-1H-pyrazole in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Precipitation: Add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or diethyl ether) dropwise with stirring.
- Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Expected Analytical Data

Technique	Expected Observations
^1H NMR	Three distinct singlets are expected: one for the C-H proton on the pyrazole ring (~6.0-6.5 ppm), and two for the non-equivalent methyl groups (N-CH ₃ and C-CH ₃ , ~3.7-4.0 ppm and ~2.2-2.5 ppm, respectively).
^{13}C NMR	Signals corresponding to the five carbons of the pyrazole ring and the two methyl groups. The carbon bearing the bromine (C5) will be significantly shifted.
Mass Spec (ESI+)	The spectrum will show the molecular ion peak for the free base $[\text{M}+\text{H}]^+$ at m/z corresponding to $\text{C}_5\text{H}_8\text{BrN}_2^+$.

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of this reagent lies in the reactivity of the C5-Br bond. This position is activated for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis.



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Caption: Synthetic utility in palladium-catalyzed cross-coupling reactions.

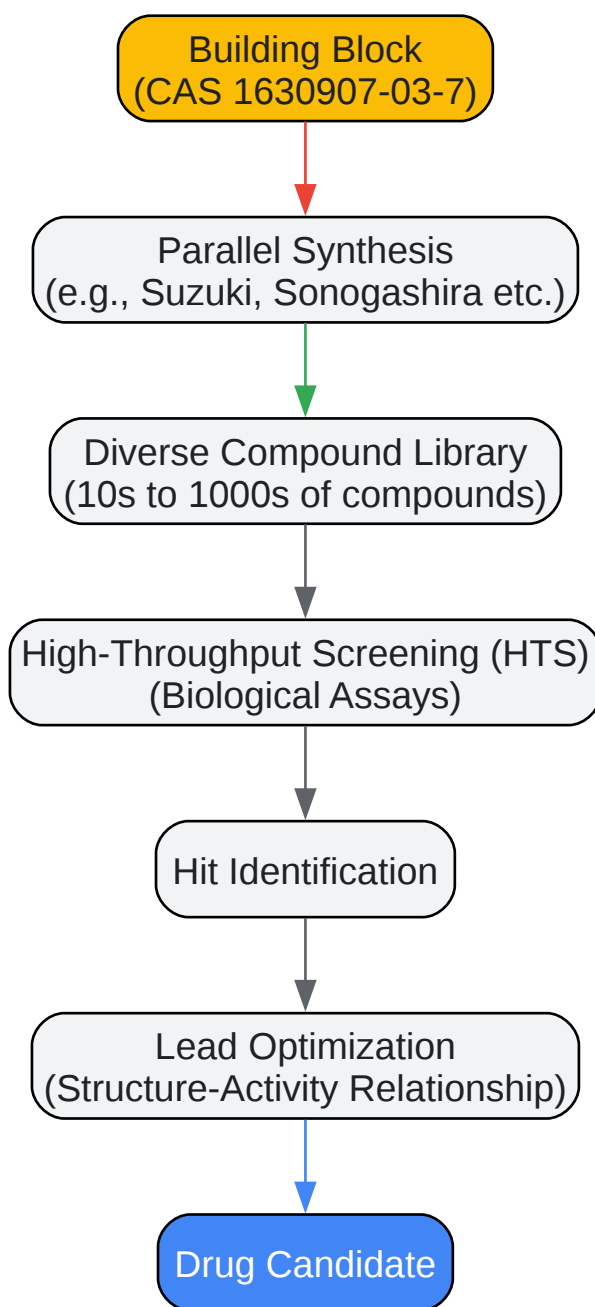
Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol details a typical procedure for introducing an aryl group at the 5-position.

- Inert Atmosphere: To an oven-dried reaction flask, add **5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide** (1.0 eq), the desired Arylboronic Acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
 - Scientist's Note: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst. The choice of base is critical; stronger bases like Cs₂CO₃ can often accelerate the reaction, especially with hindered coupling partners.
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
 - Scientist's Note: The presence of water is often necessary for the transmetalation step of the Suzuki catalytic cycle.
- Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
- Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the 5-aryl-1,3-dimethyl-1H-pyrazole product.

Section 4: Applications in Drug Discovery

The ability to rapidly generate analogues is the engine of lead discovery and optimization. **5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide** is an ideal starting point for creating a library of compounds for biological screening.



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Caption: Role of the building block in the drug discovery pipeline.

The pyrazole core is a key feature in numerous approved drugs, validating its biological relevance. For example, Celecoxib (Celebrex) is a well-known COX-2 inhibitor for treating inflammation, and other pyrazole-containing molecules have been developed for oncology, infectious diseases, and CNS disorders.[3][4] By using the title compound, medicinal chemists can:

- Explore Structure-Activity Relationships (SAR): Systematically vary the substituent at the 5-position to probe interactions with a biological target.
- Optimize Pharmacokinetic Properties: Modify the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
- Access Novel Chemical Space: Introduce unique or complex fragments that would be difficult to incorporate through other synthetic routes.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

- Hazard Identification: The compound is harmful if swallowed and may cause skin irritation. The free base is listed as a combustible liquid and may cause respiratory irritation.^[9]
- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this material.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.

Conclusion

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1630907-03-7) is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its stable, solid salt form ensures ease of handling, while the reactive bromine at the C5 position provides a reliable gateway to a vast chemical space via robust cross-coupling chemistry. For research teams aiming to efficiently generate novel pyrazole-based compound libraries for biological screening, this building block represents a valuable and highly versatile starting point.

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- To cite this document: BenchChem. [Introduction: The Pyrazole Scaffold and the Strategic Value of a Functionalized Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1381125/docs#introduction-the-pyrazole-scaffold-and-the-strategic-value-of-a-functionalized-building-block\]](https://www.benchchem.com/product/b1381125/docs#introduction-the-pyrazole-scaffold-and-the-strategic-value-of-a-functionalized-building-block)

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